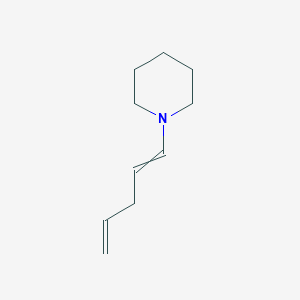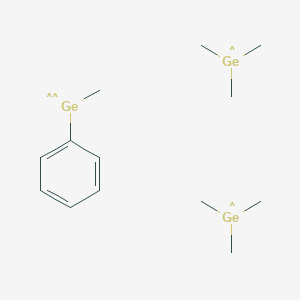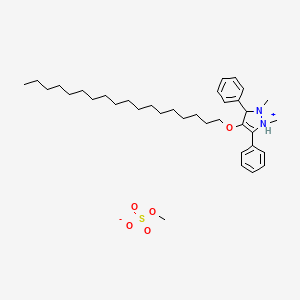![molecular formula C17H17BrN4 B14612036 5-Bromo-2-{(E)-[4-(diethylamino)phenyl]diazenyl}benzonitrile CAS No. 58633-06-0](/img/structure/B14612036.png)
5-Bromo-2-{(E)-[4-(diethylamino)phenyl]diazenyl}benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-2-{(E)-[4-(diethylamino)phenyl]diazenyl}benzonitrile is an organic compound that belongs to the class of azo compounds These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are often used as dyes due to their vivid colors
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-{(E)-[4-(diethylamino)phenyl]diazenyl}benzonitrile typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-(diethylamino)aniline using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt. This intermediate is then coupled with 5-bromo-2-cyanobenzene under basic conditions to yield the desired azo compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to maintain consistent reaction conditions and improve efficiency.
化学反応の分析
Types of Reactions
5-Bromo-2-{(E)-[4-(diethylamino)phenyl]diazenyl}benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Products may include nitroso or nitro derivatives.
Reduction: The primary amines formed are 5-bromo-2-aminobenzonitrile and 4-(diethylamino)aniline.
Substitution: Depending on the nucleophile, products can vary widely, including methoxy or tert-butoxy derivatives.
科学的研究の応用
5-Bromo-2-{(E)-[4-(diethylamino)phenyl]diazenyl}benzonitrile has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biological stain due to its vivid color.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes and pigments for textiles and other materials.
作用機序
The mechanism of action of 5-Bromo-2-{(E)-[4-(diethylamino)phenyl]diazenyl}benzonitrile involves its interaction with molecular targets through its azo group. The compound can undergo reduction to form amines, which can then interact with various biological molecules. The exact pathways and targets depend on the specific application and the environment in which the compound is used.
類似化合物との比較
Similar Compounds
4-(Diethylamino)azobenzene: Similar in structure but lacks the bromine and cyano groups.
5-Bromo-2-azobenzonitrile: Similar but lacks the diethylamino group.
Uniqueness
5-Bromo-2-{(E)-[4-(diethylamino)phenyl]diazenyl}benzonitrile is unique due to the presence of both the bromine and cyano groups, which can influence its reactivity and applications. The diethylamino group also contributes to its solubility and interaction with other molecules, making it distinct from other azo compounds.
特性
CAS番号 |
58633-06-0 |
|---|---|
分子式 |
C17H17BrN4 |
分子量 |
357.2 g/mol |
IUPAC名 |
5-bromo-2-[[4-(diethylamino)phenyl]diazenyl]benzonitrile |
InChI |
InChI=1S/C17H17BrN4/c1-3-22(4-2)16-8-6-15(7-9-16)20-21-17-10-5-14(18)11-13(17)12-19/h5-11H,3-4H2,1-2H3 |
InChIキー |
ONKRVOGTAOOKMQ-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)Br)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-(2-tert-Butyl-1,3-dioxolan-2-yl)phenyl]ethan-1-one](/img/structure/B14611969.png)

![3-Oxo-N-phenyl-2-[(E)-(pyridin-3-yl)diazenyl]butanamide](/img/structure/B14611978.png)


![Pyridazino[1,6-b]indazole, 2-chloro-5,6,7,8-tetrahydro-](/img/structure/B14612003.png)




![1-Methyl-4-{[1-(2,2,2-trifluoroethoxy)cyclopropyl]ethynyl}benzene](/img/structure/B14612025.png)
![7-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-N'-hydroxypyrrolo[2,3-d]pyrimidine-5-carboximidamide](/img/structure/B14612028.png)


